1-[(3-Methoxyphenyl)sulfonyl]-4-(propan-2-yl)piperazine
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Overview
Description
1-ISOPROPYL-4-[(3-METHOXYPHENYL)SULFONYL]PIPERAZINE is a compound belonging to the piperazine class of chemicals. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of an isopropyl group and a methoxyphenyl sulfonyl group attached to the piperazine ring, making it a unique and potentially valuable molecule in various fields of research and industry .
Preparation Methods
The synthesis of 1-ISOPROPYL-4-[(3-METHOXYPHENYL)SULFONYL]PIPERAZINE can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve parallel solid-phase synthesis and photocatalytic synthesis to achieve higher yields and purity .
Chemical Reactions Analysis
1-ISOPROPYL-4-[(3-METHOXYPHENYL)SULFONYL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted piperazines and sulfonyl derivatives .
Scientific Research Applications
1-ISOPROPYL-4-[(3-METHOXYPHENYL)SULFONYL]PIPERAZINE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-ISOPROPYL-4-[(3-METHOXYPHENYL)SULFONYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, modulating their activity. The methoxyphenyl sulfonyl group can enhance the compound’s binding affinity and selectivity towards certain targets, leading to its observed biological effects .
Comparison with Similar Compounds
1-ISOPROPYL-4-[(3-METHOXYPHENYL)SULFONYL]PIPERAZINE can be compared with other similar compounds, such as:
- 1-[(3-isopropyl-4-methoxyphenyl)sulfonyl]-4-phenylpiperazine
- 1-Isopropyl-4-[(4-methoxyphenyl)sulfonyl]piperazine
These compounds share similar structural features but differ in the substitution patterns on the piperazine ring or the phenyl group. The unique combination of the isopropyl and methoxyphenyl sulfonyl groups in 1-ISOPROPYL-4-[(3-METHOXYPHENYL)SULFONYL]PIPERAZINE contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C14H22N2O3S |
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Molecular Weight |
298.40 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)sulfonyl-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C14H22N2O3S/c1-12(2)15-7-9-16(10-8-15)20(17,18)14-6-4-5-13(11-14)19-3/h4-6,11-12H,7-10H2,1-3H3 |
InChI Key |
BTZUENUIOYEFFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)OC |
Origin of Product |
United States |
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